![molecular formula C20H21N3O B11404391 11-(4-methoxyphenyl)-3,4,5,7-tetramethyl-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene](/img/structure/B11404391.png)
11-(4-methoxyphenyl)-3,4,5,7-tetramethyl-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene
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Overview
Description
This compound, with the chemical formula C19H14N6O, features a fused 12-membered ring system composed of tetrazolo, pyrimidine, and pyrrole rings. The structure is nearly planar, with minimal deviation (r.m.s. deviation = 0.013 Å). The 4-methoxyphenyl and phenyl substituents on the pyrrole ring exhibit dihedral angles of 25.39° and 36.42°, respectively .
Chemical Reactions Analysis
The compound likely undergoes various reactions due to its unique structure. While exact details are lacking, we can speculate on potential reactions:
Oxidation: The presence of nitrogen atoms suggests susceptibility to oxidation reactions.
Substitution: The aromatic rings may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents: Reagents like oxidants (e.g., peroxides), Lewis acids, and nucleophiles (e.g., amines) could be relevant.
Major Products: These reactions may yield derivatives with modified substituents or ring structures.
Scientific Research Applications
The compound’s applications span various fields:
Chemistry: It could serve as a building block for novel organic synthesis.
Biology: Investigate its interactions with biomolecules (e.g., proteins, DNA).
Medicine: Explore potential pharmacological properties.
Industry: Assess its utility in materials science or catalysis.
Mechanism of Action
While specifics are elusive, understanding its molecular targets and pathways requires further investigation
Comparison with Similar Compounds
Unfortunately, no direct comparisons are available in the provided sources. Identifying similar compounds would require additional research.
Properties
Molecular Formula |
C20H21N3O |
---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
11-(4-methoxyphenyl)-3,4,5,7-tetramethyl-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene |
InChI |
InChI=1S/C20H21N3O/c1-12-19-13(2)22(4)14(3)20(19)18-10-16(11-23(18)21-12)15-6-8-17(24-5)9-7-15/h6-11H,1-5H3 |
InChI Key |
CAMCJRORMZFXCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NN3C=C(C=C3C2=C(N1C)C)C4=CC=C(C=C4)OC)C |
Origin of Product |
United States |
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